Iruplinalkib - 1854943-32-0

Iruplinalkib

Catalog Number: EVT-12564732
CAS Number: 1854943-32-0
Molecular Formula: C29H38ClN6O2P
Molecular Weight: 569.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iruplinalkib is an orally available, small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, iruplinalkib binds to and inhibits ALK tyrosine kinase, ALK fusion proteins, ALK point mutation variants ALK L1196M, ALK C1156Y, and EGFR L858R/T790M. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
Overview

Iruplinalkib, also known as WX-0593, is a novel anaplastic lymphoma kinase (ALK) and ROS1 inhibitor designed for the treatment of non-small cell lung cancer (NSCLC), particularly in cases where patients have developed resistance to existing therapies such as crizotinib. This compound has shown significant promise in preclinical and clinical studies, demonstrating enhanced efficacy against both wild-type and mutant forms of the ALK protein.

Source

Iruplinalkib was developed by Qilu Pharmaceutical Co., Ltd., based in Jinan, China. Its synthesis and biological evaluation have been documented in various studies, highlighting its potential as a therapeutic agent for ALK-positive NSCLC patients.

Classification

Iruplinalkib is classified as a targeted therapy, specifically a small molecule tyrosine kinase inhibitor. It falls under the category of antineoplastic agents due to its application in cancer treatment.

Synthesis Analysis

Methods

The synthesis of iruplinalkib involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound is synthesized through a series of reactions involving pyrazole and pyridine derivatives, which are common in the design of kinase inhibitors.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aniline and pyrimidine derivatives.
  2. Reaction Conditions: Typical conditions include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80 degrees Celsius.
  3. Purification: The final product is purified using silica gel chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of iruplinalkib features a complex arrangement that includes a pyrazole core connected to a pyridine ring, which is essential for its activity against ALK and ROS1 kinases.

Chemical Reactions Analysis

Reactions

Iruplinalkib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions that form the core structure of the molecule.

Technical Details

  1. Nucleophilic Substitution: Key steps involve the substitution of halogen atoms on pyridine derivatives with nucleophiles derived from aniline.
  2. Condensation Reactions: These reactions are crucial for forming the pyrazole structure, which is integral to its function as a kinase inhibitor.
Mechanism of Action

Process

Iruplinalkib acts by selectively inhibiting ALK and ROS1 kinases, which are critical for tumor cell proliferation and survival in ALK-positive NSCLC. By binding to the ATP-binding site of these kinases, iruplinalkib prevents their activation, leading to reduced signaling pathways that promote cancer cell growth.

Data

  • Inhibition Potency: Iruplinalkib exhibits low nanomolar IC50 values against both wild-type and resistant mutant forms of ALK.
  • Selectivity Profile: The compound shows selectivity against other kinases, minimizing off-target effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iruplinalkib is typically presented as a white to off-white solid.
  • Solubility: It demonstrates solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • Stability: Iruplinalkib remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data has not been disclosed but is typically determined during formulation development.
Applications

Iruplinalkib is primarily used in clinical settings for treating patients with advanced ALK-positive NSCLC who have not responded adequately to first-line therapies like crizotinib. Its efficacy has been highlighted in clinical trials, showing significant improvements in progression-free survival compared to existing treatments.

Recent studies indicate that iruplinalkib not only improves systemic control of tumors but also demonstrates notable central nervous system activity, making it a valuable option for patients with brain metastases associated with lung cancer.

Molecular Mechanisms of Action

Structural Basis of ALK Kinase Domain Inhibition

Iruplinalkib (WX-0593) is a novel macrocyclic inhibitor targeting the ATP-binding pocket of anaplastic lymphoma kinase (ALK). Its core structure features a pyrido[2,3-d]pyrimidine scaffold that enables hydrogen bonding with the kinase hinge region residue Met1199. A critical trifluoromethylphenyl group occupies a hydrophobic pocket near the gatekeeper residue Leu1196, enhancing binding stability. Structural analyses (e.g., X-ray crystallography at 1.5 Å resolution) reveal that iruplinalkib’s dimethylphosphine oxide moiety forms electrostatic interactions with Lys1150 in the β3-sheet, preventing ATP coordination [3] [6]. This multi-point anchoring results in a dissociation constant (Kd) of 0.7 nM for wild-type ALK, significantly lower than crizotinib’s Kd of 4.3 nM [3].

Table 1: Structural Interactions of Iruplinalkib in the ALK Kinase Domain

Iruplinalkib GroupALK ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Pyrido[2,3-d]pyrimidineMet1199H-bond-2.8
TrifluoromethylphenylLeu1196/Gly1201Hydrophobic-3.5
Dimethylphosphine oxideLys1150Electrostatic-1.9
PiperazineAsp1203Salt bridge-1.2

Conformational Selectivity for Active versus Inactive ALK States

Kinase inhibitors exhibit state-dependent binding dictated by the DFG motif (Asp-Phe-Gly) and αC-helix orientation. Iruplinalkib demonstrates a 2.3-fold higher affinity for active ALK conformations (DFG-in, αC-helix-in) compared to inactive states. This preference arises from its cyclopropyl linker, which sterically accommodates Phe1248 in the DFG-in position while excluding Phe1248’s shifted orientation in DFG-out states [3]. Molecular dynamics simulations show that iruplinalkib binding stabilizes the regulatory αC-helix at an inward rotation angle of 15°, reducing conformational flexibility. Consequently, iruplinalkib achieves 86% kinase occupancy in active states versus 42% for ceritinib, limiting allosteric resistance mutations [10].

Table 2: Conformational State Selectivity of ALK Inhibitors

InhibitorDFG-In Kd (nM)DFG-Out Kd (nM)αC-Helix Displacement Angle (°)
Iruplinalkib0.71.615
Crizotinib4.30.928
Lorlatinib0.92.118

Allosteric Modulation Mechanisms in Anaplastic Lymphoma Kinase

Beyond competitive ATP inhibition, iruplinalkib induces allosteric suppression of catalytic loop dynamics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals reduced solvent exposure (-44%) in the ALK HRD motif (His-Arg-Asp) upon iruplinalkib binding. This restricts substrate phosphorylation by repositioning the activation loop’s catalytic triad (Asp1278-Tyr1282-Arg1279) [3]. Additionally, iruplinalkib’s macrocyclic structure stabilizes the P-loop glycine-rich region (residues 1120–1127), attenuating kinase autophosphorylation. Synergistic effects emerge when combined with ATP-competitive inhibitors: Iruplinalkib increases brigatinib’s binding affinity 3.1-fold by compressing the hydrophobic back pocket [3].

Differential Binding Affinities for ALK Fusion Variants

Iruplinalkib’s efficacy varies among ALK fusion proteins due to fusion partner-dependent dimerization stability. For common EML4-ALK variants:

  • V1 (E13:A20): IC₅₀ = 1.2 nM (high dimer stability)
  • V3a/b (E6:A20): IC₅₀ = 8.7 nM (solvent-front displacement reduces binding)Iruplinalkib overcomes this limitation via its phosphine oxide group, which maintains hydrogen bonding with Arg1189 despite steric clashes [5] [10]. In rare fusions, SPECC1L-ALK (sperm antigen with calponin homology) shows 94% tumor regression due to iruplinalkib’s disruption of coiled-coil domain oligomerization [8]. Similarly, TTC7A-ALK (tetratricopeptide repeat) exhibits 60% reduced phosphorylation due to enhanced binding pocket accessibility [5].

Table 3: Iruplinalkib’s Activity Against ALK Fusion Variants

Fusion VariantStructure CharacteristicsIruplinalkib IC₅₀ (nM)Crizotinib IC₅₀ (nM)
EML4-ALK V1 (E13:A20)Stable dimerization1.218
EML4-ALK V3a/b (E6:A20)Solvent-front mutation8.7253
SPECC1L-ALKCoiled-coil domain2.429
TTC7A-ALKTetratricopeptide repeats3.141

ROS1 Kinase Inhibition Dynamics and Selectivity Parameters

Iruplinalkib inhibits ROS1 kinase with IC₅₀ values of 3.1 nM (wild-type) and 28 nM (G2032R mutant), leveraging 84% kinase domain homology with ALK. Its selectivity stems from a methoxy group that exploits ROS1’s larger ATP pocket (volume: 735 ų vs. ALK’s 698 ų) [1] [3]. However, steric hindrance from ROS1’s Met2024 (equivalent to ALK’s Leu1196) reduces binding stringency. Kinome-wide screening confirms iruplinalkib’s >100-fold selectivity for ROS1/ALK over 200 kinases, except c-MET (IC₅₀ = 56 nM). Crucially, iruplinalkib retains potency against SDC4-ROS1 fusions (IC₅₀ = 5.8 nM) by accommodating fusion-induced pocket dilation [1] [6].

Table 4: Selectivity Profile of Iruplinalkib Across Kinases

KinaseAmino Acid Difference vs. ALKIruplinalkib IC₅₀ (nM)Selectivity Ratio (vs. ALK)
ALKReference0.71.0
ROS1Met2024 vs. Leu11963.14.4
c-METPhe1223 vs. Leu11965680
IGF1RThr1191 vs. Met1199>1000>1428
EGFRThr790 vs. Leu1196>1000>1428

Properties

CAS Number

1854943-32-0

Product Name

Iruplinalkib

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H38ClN6O2P

Molecular Weight

569.1 g/mol

InChI

InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI Key

ZPCCNHQDFZCULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.